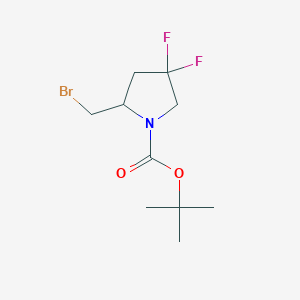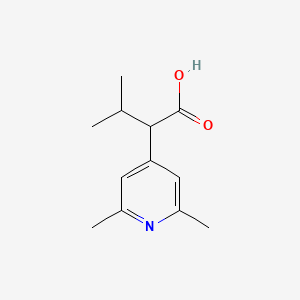
2-(2,6-Dimethylpyridin-4-yl)-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Dimethylpyridin-4-yl)-3-methylbutanoic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by a pyridine ring substituted with two methyl groups at positions 2 and 6, and a butanoic acid moiety attached to the 4-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylpyridin-4-yl)-3-methylbutanoic acid can be achieved through several synthetic routes. One common method involves the halogen-metal exchange reaction followed by borylation. Another approach involves palladium-catalyzed cross-coupling reactions, where halopyridines are coupled with tetraalkoxydiborane or dialkoxyhydroborane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
化学反应分析
Types of Reactions
2-(2,6-Dimethylpyridin-4-yl)-3-methylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives.
科学研究应用
2-(2,6-Dimethylpyridin-4-yl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
作用机制
The mechanism of action of 2-(2,6-Dimethylpyridin-4-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The pyridine ring can participate in coordination with metal ions, influencing various biochemical processes. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
2,6-Dimethylpyridine-4-boronic acid: Similar in structure but with a boronic acid group instead of a butanoic acid moiety.
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Contains a pyridine ring with similar substitution patterns.
Uniqueness
2-(2,6-Dimethylpyridin-4-yl)-3-methylbutanoic acid is unique due to its specific combination of a pyridine ring with a butanoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
2-(2,6-dimethylpyridin-4-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-7(2)11(12(14)15)10-5-8(3)13-9(4)6-10/h5-7,11H,1-4H3,(H,14,15) |
InChI 键 |
SUAPOGJZTCMDDN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)C)C(C(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


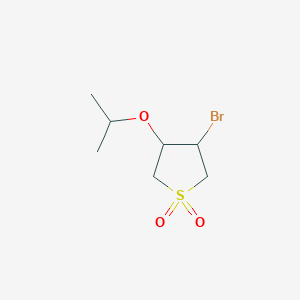
![2-[(1R)-1-methylpropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B13066016.png)


![(2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B13066044.png)
![3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13066046.png)
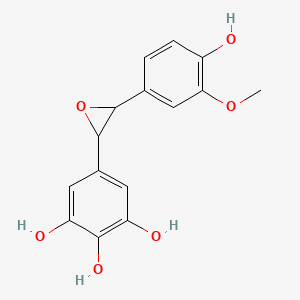
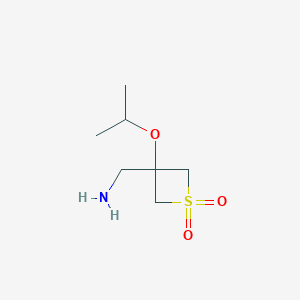
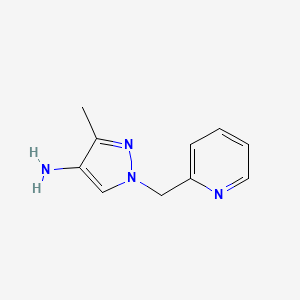

![Cis-Tert-Butyl3,3A,4,5-Tetrahydro-1H-Pyrrolo[3,4-C]Isoquinoline-2(9Bh)-Carboxylate](/img/structure/B13066078.png)
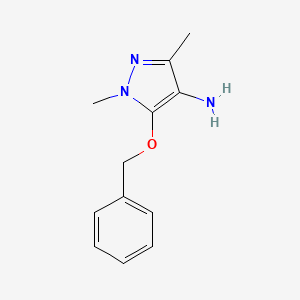
![3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-oxo-](/img/structure/B13066111.png)
